![molecular formula C19H15N5O2S2 B2636650 5-PHENYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXAMIDE CAS No. 379236-03-0](/img/structure/B2636650.png)
5-PHENYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXAMIDE
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Overview
Description
5-Phenyl-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, which is further connected to a thiophene ring through an acetamido linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
The mechanism of action of these compounds often involves interactions with specific target receptors, leading to inhibition or activation of certain biochemical pathways. The exact nature of these interactions and the resulting changes would depend on the specific structure of the compound and its target .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure of the compound. These properties can significantly impact the bioavailability of the compound .
The molecular and cellular effects of the compound’s action would be determined by its interaction with its target and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to the induction of cell death .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolo[4,3-a]pyridine core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. The final step involves the acylation of the intermediate compound to introduce the acetamido and carboxamide functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, derivatives of triazolo-pyridine have been shown to possess anti-inflammatory properties comparable to established drugs like Celecoxib. The anti-inflammatory efficacy is often measured through in vitro assays with IC50 values indicating the concentration required for 50% inhibition of enzyme activity.
Compound | IC50 (μM) | Reference |
---|---|---|
5-PHENYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXAMIDE | TBD | |
Celecoxib | 32.1 |
Cancer Treatment
The triazolo-pyridine scaffold is known for its anticancer properties. Studies have reported that modifications of this scaffold can lead to compounds that inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For example, inhibitors of the p38 mitogen-activated protein kinase have shown promise in reducing tumor cell proliferation.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial effects against various pathogens. The presence of the phenyl and pyridine groups enhances the interaction with microbial cell membranes, leading to increased permeability and cell death.
Case Studies
Several studies highlight the applications of similar compounds:
- COX Inhibition : A study published in ACS Omega demonstrated that novel pyrazole derivatives exhibited potent COX-II inhibitory activity with improved selectivity compared to traditional NSAIDs .
- Anticancer Agents : Research on triazole derivatives has shown their ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .
- Antimicrobial Efficacy : A water-soluble derivative based on a similar phenyl-pyridine structure was effective against a range of bacterial strains, suggesting potential for development as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits anti-HIV and antibacterial activities.
Triazolo[4,3-a]pyrazine Derivatives: Studied for their antibacterial and anticancer properties.
Uniqueness
5-Phenyl-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxamide is unique due to its combination of a triazole-pyridine core with a thiophene ring, which imparts distinct electronic and steric properties
Biological Activity
The compound 5-Phenyl-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a thiophene ring, a triazole moiety, and a phenyl group, contributing to its unique chemical properties. The presence of the thiophene and triazole rings is significant as these structures are often associated with diverse biological activities.
The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and bacterial infections. The compound may exert its effects through:
- Inhibition of Tubulin Polymerization : Similar to Combretastatin A-4 (CA-4), compounds with thiophene derivatives have shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .
- Antimicrobial Activity : The compound's ability to inhibit bacterial growth may involve interference with bacterial DNA synthesis or cell wall integrity through specific binding interactions with bacterial proteins .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiophene carboxamide exhibit significant anticancer activity. For example:
- IC50 Values : Compounds derived from thiophene showed IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B liver cancer cells, indicating potent cytotoxicity .
- Mechanistic Insights : Molecular docking studies suggest that these compounds can effectively bind to tubulin at the colchicine site, mimicking the action of CA-4 and leading to enhanced anti-proliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- MIC Values : Studies report minimum inhibitory concentration (MIC) values demonstrating effectiveness against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa. For instance, one derivative showed an MIC value of 0.21 μM against Pseudomonas aeruginosa .
- Binding Interactions : The binding interactions with target proteins such as DNA gyrase indicate a potential mechanism for its antibacterial activity through the inhibition of critical bacterial enzymes .
Case Studies
-
Study on Hep3B Cells :
- Researchers synthesized several thiophene derivatives and assessed their cytotoxicity using MTS assays.
- The most active compounds were found to induce cell cycle arrest specifically in the G2/M phase, leading to apoptosis in Hep3B cells.
-
Antibacterial Efficacy :
- A derivative was tested against ESBL-producing E. coli ST131 and demonstrated significant antibacterial activity.
- Molecular docking revealed strong interactions with key residues in the target proteins, suggesting a robust mechanism of action.
Data Tables
Compound Name | Type | IC50 (µM) | MIC (µM) | Target |
---|---|---|---|---|
Compound 2b | Anticancer | 5.46 | N/A | Hep3B Cells |
Compound 2e | Anticancer | 12.58 | N/A | Hep3B Cells |
Compound 3g | Antimicrobial | N/A | 0.21 | Pseudomonas aeruginosa |
Properties
IUPAC Name |
5-phenyl-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S2/c20-17(26)13-10-14(12-6-2-1-3-7-12)28-18(13)21-16(25)11-27-19-23-22-15-8-4-5-9-24(15)19/h1-10H,11H2,(H2,20,26)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDJXFNNMIQBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CSC3=NN=C4N3C=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.